molecular formula C29H28N2O5 B13808414 N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea

N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea

Cat. No.: B13808414
M. Wt: 484.5 g/mol
InChI Key: CHIGZZHCCNSQJC-UHFFFAOYSA-N
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Description

N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is a synthetic organic compound characterized by its unique biphenyl structure with dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea typically involves the reaction of 2,4-dimethoxybiphenyl-4-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxybiphenyl: A precursor in the synthesis of N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea.

    3,3’-Dimethoxybiphenyl: Another biphenyl derivative with similar structural features.

    4,4’-Dimethoxy-2,2’-bipyridine: A related compound used in coordination chemistry.

Uniqueness

N,N’-Bis[2’,4’-dimethoxy(1,1’-biphenyl)-4-yl]urea is unique due to its urea linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1,3-bis[4-(2,4-dimethoxyphenyl)phenyl]urea

InChI

InChI=1S/C29H28N2O5/c1-33-23-13-15-25(27(17-23)35-3)19-5-9-21(10-6-19)30-29(32)31-22-11-7-20(8-12-22)26-16-14-24(34-2)18-28(26)36-4/h5-18H,1-4H3,(H2,30,31,32)

InChI Key

CHIGZZHCCNSQJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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